2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the CAS number 1261232-29-4 and a molecular formula of C15H22FN3O3. This compound is primarily classified as an organic compound due to its structure, which includes a piperidine ring and a pyrimidine derivative. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with pyrimidine-containing reagents.
The molecular structure of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester features:
The chemical reactivity of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is influenced by its functional groups, allowing it to participate in various reactions:
The mechanism of action for compounds like 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves interactions with specific biological targets:
Understanding the physical and chemical properties of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is crucial for its application in research:
The primary applications of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester are found within scientific research, particularly in medicinal chemistry:
Retrosynthetic analysis of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester reveals three logical disconnection pathways targeting key strategic bonds. The primary disconnection focuses on the tert-butoxycarbonyl (Boc) group at the piperidine nitrogen, revealing unprotected 2-(hydroxymethyl)piperidine as an intermediate precursor. Alternative disconnection at the ether linkage separates the molecule into 5-fluoro-2-hydroxypyrimidine and piperidinemethanol fragments, both commercially available starting materials. A third approach considers simultaneous introduction of the Boc group and pyrimidine moiety through convergent synthesis strategies [2] [5].
Critical bond disconnections yield the following synthons:
Table 1: Retrosynthetic Disconnection Strategies
Strategic Bond | Synthon 1 | Synthon 2 | Reconnection Chemistry |
---|---|---|---|
Piperidine N-COO | 2-(Hydroxymethyl)piperidine | Boc₂O | Carbamate formation |
CH₂-O-Pyrimidine | 1-Boc-piperidine-2-methanol | 2-Chloro-5-fluoropyrimidine | Nucleophilic substitution |
Pyrimidine C-O | 5-Fluoro-2-hydroxypyrimidine | 1-Boc-2-(bromomethyl)piperidine | Williamson ether synthesis |
The retrosynthetic pathway prioritizing Boc protection early in the synthesis leverages the protective group's stability during subsequent transformations. This approach minimizes potential side reactions at the basic piperidine nitrogen during pyrimidine coupling, though it may introduce steric hindrance during ether formation [2] [4].
Formation of the critical pyrimidine-oxymethyl linkage employs nucleophilic substitution reactions with significant variability in activation methods and leaving group selection. 2-Chloro-5-fluoropyrimidine serves as the preferred electrophilic partner due to enhanced reactivity at the C2 position conferred by adjacent nitrogen atoms and the electron-withdrawing fluoro substituent at C5. The nucleophilic component, 1-Boc-piperidine-2-methanol, requires activation or deprotonation to overcome inherent nucleophilic weakness [2] [8].
Two principal methodologies dominate this transformation:
Table 2: Nucleophilic Substitution Method Comparison
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Direct SNAr | Cs₂CO₃/DMF/80°C | 65-78 | 12-24h | Simplified workup |
Mitsunobu | PPh₃/DEAD/THF/0°C→RT | 82-90 | 4-8h | Stereochemical control |
Phase Transfer | TBAB/KOH/Toluene | 55-68 | 6-12h | Mild conditions |
Reaction optimization identified critical parameters:
The tert-butyl ester functionality installation employs two fundamental strategies with distinct mechanistic pathways and impurity profiles. tert-Butyl chloroformate (Boc-Cl) reactions proceed via Schotten-Baumann conditions, while acid-catalyzed approaches employ transesterification with isobutylene gas under acidic conditions [2] [4] [5].
Boc-Cl Methodology:
Acid-Catalyzed Transesterification:
Table 3: Esterification Efficiency Metrics
Parameter | Boc-Cl Method | Acid-Catalyzed Method | Mixed Anhydride |
---|---|---|---|
Typical Yield | 85-92% | 75-85% | 70-78% |
Reaction Scale | 100g-5kg | 500g-20kg | 50g-1kg |
Key Impurities | Di-Boc adducts (3%) | tert-Butyl ethers (8%) | Symmetrical anhydrides (10%) |
Purification | Aqueous wash (removable) | Silica chromatography (required) | Complex extraction |
Temperature | 0-5°C | -10°C → RT | -15°C |
Equipment | Standard reactor | Pressure reactor | Cryogenic reactor |
Comparative analysis reveals Boc-Cl superiority for small-scale synthesis (≤5kg) due to operational simplicity, while acid-catalyzed methods offer cost advantages at industrial scales despite requiring specialized pressure equipment. Mixed anhydride approaches (using Boc₂O with DMAP catalyst) show inferior performance for this substrate class [2] [4] [5].
Stereoselective synthesis of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester centers on controlling chirality at the C2 position of the piperidine ring. The asymmetric carbon adjacent to the oxymethyl linkage presents significant synthetic challenges, with racemization risks occurring during both ether formation and Boc protection steps [3] [5] [7].
Three strategic approaches achieve stereocontrol:
Racemization studies reveal critical vulnerabilities:
Optimal stereochemical preservation employs:
Scale-up synthesis of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester encounters multidimensional challenges stemming from reactive intermediate instability, purification bottlenecks, and thermal hazard management. The convergent synthesis approach (pyrimidine coupling + Boc protection) presents distinct obstacles at each operational scale [2] [5] [8].
Critical Scale-Dependent Challenges:
Process Intensification Solutions:
Table 4: Scale-Dependent Process Parameters
Process Parameter | Laboratory Scale (≤100g) | Pilot Scale (1-10kg) | Production Scale (≥50kg) |
---|---|---|---|
Etherification Yield | 75-85% | 68-72% | 70-75% (optimized) |
Preferred Base | Cs₂CO₃ | K₂CO₃ | K₃PO₄ |
Thermal Management | Ice bath | Jacketed reactor | Cascade cooling system |
Purification Method | Column chromatography | Crystallization | Continuous crystallization |
Cycle Time | 3-5 days | 2-3 days | 24-36 hours |
Typical Purity | 95-98% | 98-99% | >99.5% |
The transition from batch to continuous processing for Boc protection and etherification steps demonstrates 40% reduction in solvent consumption and 30% improvement in mass yield, addressing key green chemistry metrics while maintaining stringent quality specifications for pharmaceutical intermediates [2] [5] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: